7-methoxy-3-{[1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one 7-methoxy-3-{[1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 2549062-47-5
VCID: VC11827519
InChI: InChI=1S/C23H26N4O5/c1-25-13-18(20(32-3)11-21(25)28)23(30)26-8-6-15(7-9-26)12-27-14-24-19-10-16(31-2)4-5-17(19)22(27)29/h4-5,10-11,13-15H,6-9,12H2,1-3H3
SMILES: CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC
Molecular Formula: C23H26N4O5
Molecular Weight: 438.5 g/mol

7-methoxy-3-{[1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

CAS No.: 2549062-47-5

Cat. No.: VC11827519

Molecular Formula: C23H26N4O5

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

7-methoxy-3-{[1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one - 2549062-47-5

Specification

CAS No. 2549062-47-5
Molecular Formula C23H26N4O5
Molecular Weight 438.5 g/mol
IUPAC Name 7-methoxy-3-[[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one
Standard InChI InChI=1S/C23H26N4O5/c1-25-13-18(20(32-3)11-21(25)28)23(30)26-8-6-15(7-9-26)12-27-14-24-19-10-16(31-2)4-5-17(19)22(27)29/h4-5,10-11,13-15H,6-9,12H2,1-3H3
Standard InChI Key ACSISWGGYRNNCK-UHFFFAOYSA-N
SMILES CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC
Canonical SMILES CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound features a quinazolinone backbone substituted with a methoxy group at the 7-position. Attached to the 3-position of this core is a piperidin-4-ylmethyl group, which is further functionalized by a 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl moiety. This architecture combines two nitrogen-containing heterocycles (quinazolinone and pyridinone) linked via a piperidine spacer, suggesting potential for multi-target biological activity .

Molecular Formula and Physicochemical Data

PropertyValue
Molecular FormulaC<sub>24</sub>H<sub>28</sub>N<sub>4</sub>O<sub>5</sub>
Molecular Weight452.5 g/mol
IUPAC Name7-Methoxy-3-{[1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

The molecular weight and polar functional groups (e.g., carbonyl, ether) suggest moderate solubility in polar aprotic solvents, with logP values likely in the range of 1.5–2.5, based on analogous quinazolinone derivatives .

Synthetic Approaches

Retrosynthetic Analysis

The synthesis likely involves sequential coupling of three key fragments:

  • Quinazolinone Core: 7-Methoxy-3,4-dihydroquinazolin-4-one, synthesized via cyclization of anthranilic acid derivatives.

  • Piperidine Spacer: N-Boc-piperidine-4-ylmethanol, introduced via alkylation or Mitsunobu reaction.

  • Pyridinone Carbonyl Unit: 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, prepared through Knorr pyridine synthesis or oxidative ring-closure.

Proposed Multi-Step Synthesis

  • Quinazolinone Formation:

    • Condensation of 2-amino-4-methoxybenzoic acid with urea under acidic conditions yields 7-methoxy-3,4-dihydroquinazolin-4-one.

  • Piperidine Incorporation:

    • Alkylation of the quinazolinone at C3 with 4-(bromomethyl)piperidine-1-carboxylate under basic conditions (K<sub>2</sub>CO<sub>3</sub>, DMF).

  • Pyridinone Coupling:

    • Activation of 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (EDCI/HOBt) and coupling to the piperidine nitrogen.

Reaction yields for analogous steps in heterocyclic systems typically range from 40–65% per step .

Comparative Analysis with Analogues

CompoundKey Structural DifferencesReported Activities
LML134 Pyridazinone coreKinase inhibition (undeclared)
WO2005056550A2 Derivatives Indazol substituentsAnti-migraine, 5-HT<sub>1B/1D</sub> agonism
Target Compound7-MethoxyquinazolinonePredicted multi-target inhibition

The 7-methoxy group may enhance metabolic stability compared to unmethylated analogues, while the piperidine spacer could improve blood-brain barrier penetration .

Challenges and Future Directions

Synthetic Optimization

  • Chiral Centers: The piperidine ring introduces stereochemical complexity; asymmetric synthesis or resolution may be required.

  • Protection-Deprotection: Sequential protection of amine and carbonyl groups is critical to prevent side reactions.

Biological Testing Priorities

  • In Vitro Screening: Broad kinase panel assays and antimicrobial susceptibility testing.

  • ADMET Profiling: Hepatic microsome stability, Caco-2 permeability, and hERG channel binding.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator